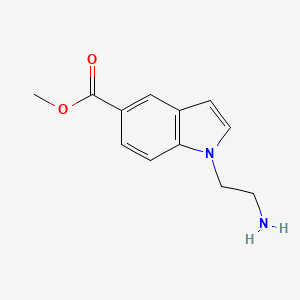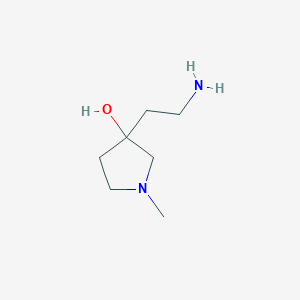
(2R,3R)-3,4-diaminobutan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3R)-3,4-diaminobutan-2-ol is a chiral compound with two amino groups and one hydroxyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-3,4-diaminobutan-2-ol can be achieved through several methods. One common approach involves the reduction of (2R,3R)-3,4-dinitrobutan-2-ol using hydrogen gas in the presence of a palladium catalyst. This reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, to yield the desired diamine compound.
Industrial Production Methods
Industrial production of this compound often involves microbial fermentation processes. Specific strains of bacteria or yeast are genetically engineered to produce the compound in high yields. These microbial routes are advantageous due to their sustainability and cost-effectiveness compared to traditional chemical synthesis methods .
化学反応の分析
Types of Reactions
(2R,3R)-3,4-diaminobutan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced further to form simpler amines or alcohols.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides are commonly employed.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Yields simpler amines or alcohols.
Substitution: Forms various substituted derivatives depending on the reagents used.
科学的研究の応用
(2R,3R)-3,4-diaminobutan-2-ol has several applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis.
Biology: Serves as a precursor for the synthesis of biologically active molecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of polymers and other materials with specific properties
作用機序
The mechanism of action of (2R,3R)-3,4-diaminobutan-2-ol involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular pathways and biological processes, making it a valuable tool in biochemical research .
類似化合物との比較
Similar Compounds
(2R,3R)-2,3-butanediol: A related compound with similar structural features but different functional groups.
(2S,3S)-3,4-diaminobutan-2-ol: The enantiomer of (2R,3R)-3,4-diaminobutan-2-ol with different stereochemistry.
(2R,3R)-2,3-diaminobutan-1-ol: A compound with a similar backbone but different positioning of functional groups
Uniqueness
This compound is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. Its chiral nature makes it particularly valuable in asymmetric synthesis and drug development, where the configuration of molecules can significantly impact their efficacy and safety.
特性
分子式 |
C4H12N2O |
|---|---|
分子量 |
104.15 g/mol |
IUPAC名 |
(2R,3R)-3,4-diaminobutan-2-ol |
InChI |
InChI=1S/C4H12N2O/c1-3(7)4(6)2-5/h3-4,7H,2,5-6H2,1H3/t3-,4-/m1/s1 |
InChIキー |
HHZAHYUACNWGAQ-QWWZWVQMSA-N |
異性体SMILES |
C[C@H]([C@@H](CN)N)O |
正規SMILES |
CC(C(CN)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


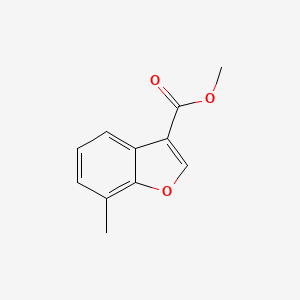
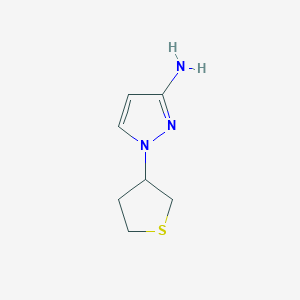
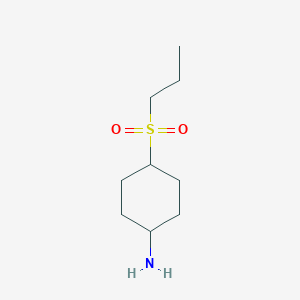
![3-(Bicyclo[3.1.0]hexan-3-YL)prop-2-ynoic acid](/img/structure/B13171971.png)
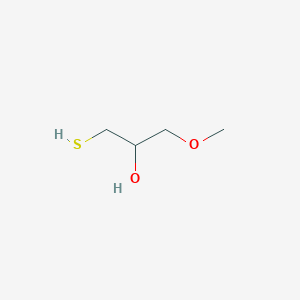
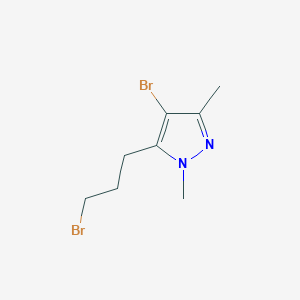
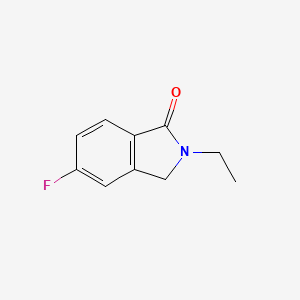

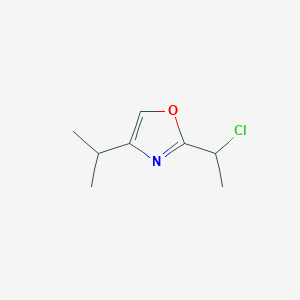
![2-[3-(Aminomethyl)oxan-3-yl]-2-hydroxypropanal](/img/structure/B13172013.png)
